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Compound of Interest

Compound Name: 3-Pyridazinealanine

Cat. No.: B15194677 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Pyridazinealanine is a synthetic amino acid analog containing a pyridazine moiety. The

pyridazine ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide

range of biological activities, including antimicrobial, anti-inflammatory, and anticancer

properties.[1][2][3][4] A thorough understanding of the spectroscopic characteristics of novel

pyridazine derivatives like 3-Pyridazinealanine is crucial for their identification, purity

assessment, and structural elucidation during the drug discovery and development process.

This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for 3-Pyridazinealanine, along with detailed

experimental protocols.

Predicted Spectroscopic Data
Due to the novelty of 3-Pyridazinealanine, experimental spectroscopic data is not readily

available in the public domain. The data presented here is predicted based on the known

spectroscopic properties of the pyridazine core and related aliphatic amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15194677?utm_src=pdf-interest
https://www.benchchem.com/product/b15194677?utm_src=pdf-body
https://sarpublication.com/media/articles/SARJPS_11_16-37_c.pdf
https://www.researchgate.net/publication/352973575_A_comprehensive_study_on_synthesis_and_biological_activities_of_Pyridazine_Derivatives
https://www.jocpr.com/articles/synthesis-characterisation-and-biological-evaluation-of-pyridazine-derivatives-10192.html
https://www.researchgate.net/figure/Biological-activities-of-pyridazinones_fig3_330206509
https://www.benchchem.com/product/b15194677?utm_src=pdf-body
https://www.benchchem.com/product/b15194677?utm_src=pdf-body
https://www.benchchem.com/product/b15194677?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15194677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR (Proton NMR): The ¹H NMR spectrum of 3-Pyridazinealanine is expected to show

distinct signals for the protons on the pyridazine ring and the alanine side chain.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the number and

chemical environment of the carbon atoms in the molecule.

¹H NMR

Predicted

Chemical Shift

(ppm)

Multiplicity Integration Assignment

H-4 ~8.9 - 9.1
Doublet of

doublets
1H Pyridazine ring

H-5 ~7.6 - 7.8 Multiplet 1H Pyridazine ring

H-6 ~9.2 - 9.4
Doublet of

doublets
1H Pyridazine ring

α-H ~4.0 - 4.2 Triplet 1H Alanine CH

β-H ~3.3 - 3.5 Doublet 2H Alanine CH₂

NH₂ Variable Broad singlet 2H Amino group

OH Variable Broad singlet 1H Carboxylic acid

¹³C NMR
Predicted Chemical Shift

(ppm)
Assignment

C-3 ~155 - 160 Pyridazine ring (substituted)

C-4 ~125 - 130 Pyridazine ring

C-5 ~135 - 140 Pyridazine ring

C-6 ~150 - 155 Pyridazine ring

α-C ~50 - 55 Alanine CH

β-C ~35 - 40 Alanine CH₂

C=O ~170 - 175 Carboxylic acid
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Functional Group
Predicted Absorption Range

(cm⁻¹)
Intensity

O-H stretch (Carboxylic acid) 3300 - 2500 Broad

N-H stretch (Amine) 3400 - 3250 Medium

C-H stretch (Aromatic) 3100 - 3000 Medium

C-H stretch (Aliphatic) 3000 - 2850 Medium

C=O stretch (Carboxylic acid) 1725 - 1700 Strong

C=N stretch (Pyridazine) 1600 - 1550 Medium

C=C stretch (Pyridazine) 1500 - 1400 Medium

N-H bend (Amine) 1650 - 1580 Medium

O-H bend (Carboxylic acid) 1440 - 1395 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural confirmation. The molecular weight

of pyridazine is 80.09 g/mol .[5][6]
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Ion Predicted m/z Comment

[M+H]⁺ 168.07
Molecular ion peak (positive

ion mode)

[M-H]⁻ 166.05
Molecular ion peak (negative

ion mode)

[M-COOH]⁺ 123.06 Loss of the carboxylic group

[C₄H₃N₂CH₂]⁺ 93.05
Fragmentation of the alanine

side chain

[C₄H₄N₂]⁺ 80.04 Pyridazine ring fragment

Experimental Protocols
The following are general protocols for obtaining NMR, IR, and MS spectra for a small organic

molecule like 3-Pyridazinealanine.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of 3-Pyridazinealanine in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., DMSO-d₆, D₂O).[7] The choice of solvent depends on the

solubility of the compound.

Instrument Setup:

Use a standard 5 mm NMR tube.

Tune and shim the NMR spectrometer to the specific solvent and probe.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.[8]

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

Due to the low natural abundance of ¹³C, a larger number of scans and a longer

acquisition time are typically required compared to ¹H NMR.[8]

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or

an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol
Sample Preparation (ATR - Attenuated Total Reflectance):

Place a small amount of the solid 3-Pyridazinealanine sample directly onto the ATR

crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

built-in clamp.

Sample Preparation (KBr Pellet):

Grind 1-2 mg of 3-Pyridazinealanine with approximately 100-200 mg of dry potassium

bromide (KBr) using an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Background Spectrum: Record a background spectrum of the empty ATR crystal or a pure

KBr pellet. This will be automatically subtracted from the sample spectrum.

Sample Spectrum:

Place the sample (ATR or KBr pellet) in the IR beam path.
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Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

Co-add multiple scans to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry Protocol
Sample Preparation:

Dissolve a small amount of 3-Pyridazinealanine in a suitable solvent (e.g., methanol,

acetonitrile, water) to a concentration of approximately 1 mg/mL.

Further dilute the sample solution with the mobile phase to a final concentration of 1-10

µg/mL.

Ionization Method:

Electrospray ionization (ESI) is a suitable method for a polar molecule like 3-
Pyridazinealanine.

Operate in both positive and negative ion modes to obtain comprehensive data.

Mass Analyzer:

A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is

recommended to determine the exact mass and elemental composition.

Data Acquisition:

Acquire a full scan mass spectrum to identify the molecular ion.

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation

data for structural elucidation.

Data Analysis:
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Determine the molecular weight from the m/z of the molecular ion.

Analyze the fragmentation pattern to confirm the structure of the molecule.

Potential Biological Signaling Pathways
Pyridazine derivatives are known to interact with various biological targets and signaling

pathways.[1][2][3][4] While the specific pathways for 3-Pyridazinealanine are yet to be

determined, a hypothetical workflow for investigating its biological activity is presented below.
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Caption: A generalized workflow for the preclinical evaluation of 3-Pyridazinealanine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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